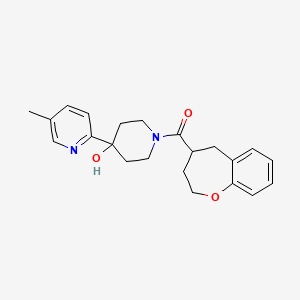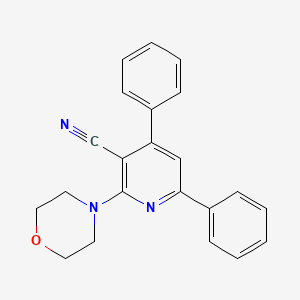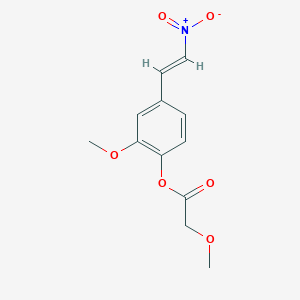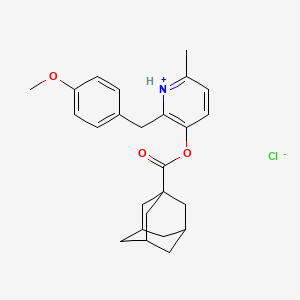![molecular formula C14H12N2S2 B5680473 4-(ethylthio)-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B5680473.png)
4-(ethylthio)-5-phenylthieno[2,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(ethylthio)-5-phenylthieno[2,3-d]pyrimidine is a heterocyclic organic compound with potential applications in the field of medicinal chemistry. It belongs to the class of thieno[2,3-d]pyrimidines and is known for its biological activity against various diseases. The compound has been synthesized by several methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been extensively studied.
Mechanism of Action
The mechanism of action of 4-(ethylthio)-5-phenylthieno[2,3-d]pyrimidine is not fully understood. However, it has been suggested that the compound exerts its biological activity by inhibiting various enzymes and signaling pathways involved in cell proliferation, angiogenesis, and inflammation. It has also been reported to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied extensively. The compound has been shown to inhibit cell proliferation, induce apoptosis, and inhibit angiogenesis in cancer cells. It has also been reported to exhibit antibacterial, antifungal, and antiviral activity by disrupting the membrane integrity of microorganisms. In addition, it has been found to possess anti-inflammatory and analgesic activity by inhibiting the production of inflammatory mediators.
Advantages and Limitations for Lab Experiments
One of the major advantages of 4-(ethylthio)-5-phenylthieno[2,3-d]pyrimidine is its broad-spectrum biological activity against various diseases. It has been shown to possess potent anticancer, antifungal, antibacterial, and antiviral activity, making it a promising candidate for the development of new drugs. However, one of the limitations of the compound is its low solubility in water, which makes it difficult to administer in vivo. In addition, its mechanism of action is not fully understood, which limits its potential applications.
Future Directions
There are several future directions for the research on 4-(ethylthio)-5-phenylthieno[2,3-d]pyrimidine. One of the directions is to investigate the structure-activity relationship of the compound to identify more potent analogs. Another direction is to study the pharmacokinetics and pharmacodynamics of the compound in vivo to determine its efficacy and toxicity. In addition, the compound can be further evaluated for its potential applications in the treatment of other diseases, such as viral infections and inflammatory disorders.
Conclusion
In conclusion, this compound is a heterocyclic organic compound with potential applications in the field of medicinal chemistry. It has been synthesized by several methods and has been extensively studied for its biological activity against various diseases. The compound possesses potent anticancer, antifungal, antibacterial, and antiviral activity, making it a promising candidate for the development of new drugs. However, its low solubility in water and limited understanding of its mechanism of action are some of the limitations that need to be addressed. Further research in this area can lead to the development of more potent and effective drugs for the treatment of various diseases.
Synthesis Methods
The synthesis of 4-(ethylthio)-5-phenylthieno[2,3-d]pyrimidine has been reported by several methods. One of the most commonly used methods involves the reaction of 2-phenylthiophene-3-carboxaldehyde with ethylthiourea in the presence of acetic acid and sodium acetate. The reaction yields the desired compound in good yield and purity. Other methods include the reaction of 2-phenylthiophene-3-carboxaldehyde with thiosemicarbazide or 4-aminothiophenol in the presence of a suitable catalyst.
Scientific Research Applications
4-(ethylthio)-5-phenylthieno[2,3-d]pyrimidine has been extensively studied for its biological activity against various diseases. It has been found to possess potent anticancer activity against several cancer cell lines, including breast, lung, prostate, and colon cancer. The compound has also been shown to possess antifungal, antibacterial, and antiviral activity. In addition, it has been reported to exhibit anti-inflammatory and analgesic activity.
properties
IUPAC Name |
4-ethylsulfanyl-5-phenylthieno[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2S2/c1-2-17-13-12-11(10-6-4-3-5-7-10)8-18-14(12)16-9-15-13/h3-9H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXNNSFUISKPHCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC=NC2=C1C(=CS2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3-chlorophenyl)-8-methyl-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2,4(3H)-dione](/img/structure/B5680392.png)
![methyl [(5-fluoro-3-nitro-1H-indol-2-yl)thio]acetate](/img/structure/B5680407.png)

![4-chloro-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5680413.png)
![N-[1-(3-isoxazolyl)ethyl]-N,2-dimethyl-1-benzofuran-5-carboxamide](/img/structure/B5680423.png)
![3-(2-{1-[(1R*,2R*,4R*)-bicyclo[2.2.1]hept-5-en-2-ylcarbonyl]-4-piperidinyl}-1H-imidazol-1-yl)-N,N-dimethyl-1-propanamine](/img/structure/B5680427.png)

![2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-phenylacetamide](/img/structure/B5680438.png)
![3-({[4-(2-pyridinyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B5680450.png)

![N-{rel-(3R,4S)-4-cyclopropyl-1-[(3-methyl-2-thienyl)methyl]-3-pyrrolidinyl}-3-hydroxypropanamide hydrochloride](/img/structure/B5680458.png)

![7-methyl-5-[(3-methyl-2-buten-1-yl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B5680470.png)
![2-benzyl-8-{[2-(methylthio)pyridin-3-yl]carbonyl}-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5680474.png)